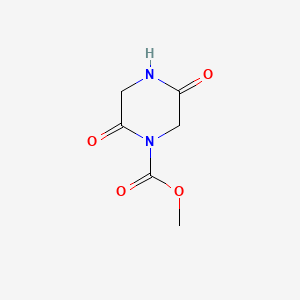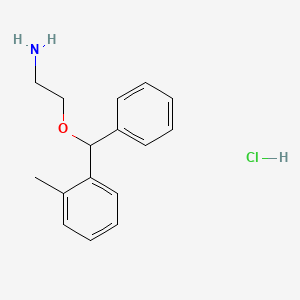
N,N-Didemethylorphenadrine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Didemethylorphenadrine Hydrochloride is a serotonin uptake inhibitor . It is a metabolite of orphenadrine, a muscle relaxant (skeletal) and antihistaminic . It is also used in cancer research, neurology, and infectious disease research .
Molecular Structure Analysis
The molecular formula of this compound is C16H20ClNO . The molecular weight is 277.79 g/mol . The IUPAC name is 2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride .科学的研究の応用
Influence on Neurotransmitter Uptake : N,N-Didemethylorphenadrine Hydrochloride and its derivatives have been studied for their effects on the uptake of noradrenaline (NA) and serotonin (5-HT) in rat brain slices. It was found that while this compound had a weaker inhibitory effect on NA uptake compared to its other derivatives, its effects on 5-HT uptake were similar. This suggests a potential role in modulating neurotransmitter levels, which could have implications for treating depression and other neurological disorders (P. V. D. Zee & W. Hespe, 1973).
Rapid Brain Penetration : Another study focused on the concentrations of orphenadrine and its derivatives in rat brains after administration. It was observed that both orphenadrine and tofenacine (a derivative) penetrate rapidly into the brain. This rapid brain penetration could be significant in developing treatments for central nervous system disorders (R. C. Roozemond, W. Hespe, & W. Nauta, 1968).
Structural Analysis : The solid-state structure of orphenadrine hydrochloride was determined through X-ray diffraction analysis, providing insights into its molecular structure. Understanding the molecular structure is crucial for drug development, as it influences how the drug interacts with targets in the body (R. Glaser, D. Donnell, & K. Maartmann-moe, 1992).
Metabolism and Excretion : Research on the metabolism and excretion of orphenadrine citrate (a related compound) in humans showed that it undergoes rapid and extensive biotransformation with a significant proportion of the administered dose excreted as metabolites. This information is vital for understanding the drug's pharmacokinetics and safety profile (T. Ellison, A. Snyder, J. Bolger, & R. Okun, 1971).
作用機序
Target of Action
N,N-Didemethylorphenadrine Hydrochloride is a derivative of Orphenadrine . Orphenadrine primarily targets Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as sleep, appetite, thermoregulation, and cognitive functions .
Mode of Action
Orphenadrine, and by extension this compound, acts as an antagonist at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically, Orphenadrine binds and inhibits both Histamine H1 receptors and NMDA receptors . It restores the motor disturbances induced by neuroleptics, particularly the hyperkinesia .
Biochemical Pathways
Orphenadrine’s antagonism of Histamine H1 and NMDA receptors can influence a variety of biochemical pathways, particularly those involved in neurological and muscular function .
Result of Action
Orphenadrine is used as an adjunct for the symptomatic relief of musculoskeletal pain and discomfort .
Safety and Hazards
生化学分析
Biochemical Properties
N,N-Didemethylorphenadrine Hydrochloride plays a significant role in biochemical reactions, particularly in the context of neurology and pain management . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-hydroxytryptamine receptors, which are involved in neurotransmission and nociception . The nature of these interactions involves binding to the receptors, which can modulate their activity and influence pain perception and inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to impact the signaling pathways associated with neurotransmission, leading to changes in the expression of genes involved in pain and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to 5-hydroxytryptamine receptors, modulating their activity and influencing neurotransmission . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is stable when stored at -20°C, with a melting point of over 127°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate pain perception and inflammation without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and inflammation . The compound’s metabolism involves enzymatic reactions that can lead to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues, such as the brain and liver . The compound’s distribution is crucial for its efficacy and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It has been observed to localize in specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these locations, where it can exert its effects on cellular processes .
特性
IUPAC Name |
2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAFKNCEEQHGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

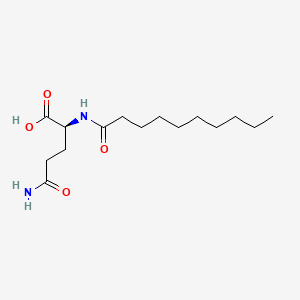


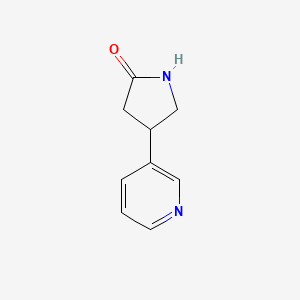
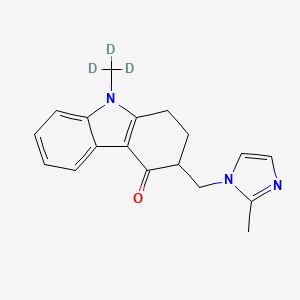
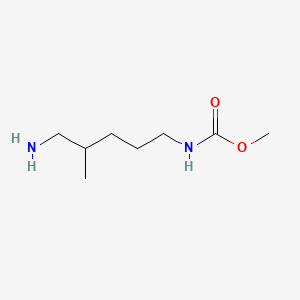

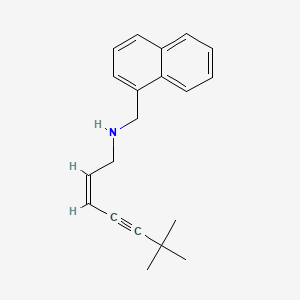
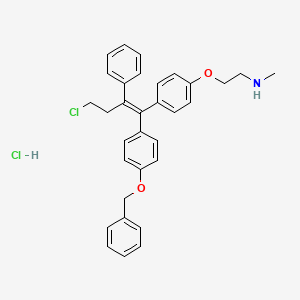

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)
